molecular formula C6H6O B3326940 (113C)Cyclohexatrienol CAS No. 29809-11-8

(113C)Cyclohexatrienol

Cat. No. B3326940
CAS RN: 29809-11-8
M. Wt: 95.1 g/mol
InChI Key: ISWSIDIOOBJBQZ-PTQBSOBMSA-N
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Description

1,2,3-cyclohexatrienol is a strained isomer of benzene with the molecular formula C₆H₆O . Unlike benzene, it lacks aromatic stabilization and exhibits substantial strain energy, approximately 100 kcal/mol higher than benzene. The three olefins in 1,2,3-cyclohexatrienol are cumulated, resulting in its highly strained structure .


Molecular Structure Analysis

1,2,3-cyclohexatrienol’s molecular structure consists of three conjugated double bonds, leading to its strained geometry. The lack of aromatic stabilization contributes to its high free energy relative to benzene .


Chemical Reactions Analysis

  • σ-Bond Insertions : 1,2,3-cyclohexatrienol derivatives undergo σ-bond insertions. Despite their high reactivity, selective reactions are achievable, as demonstrated by experimental and computational studies .

properties

IUPAC Name

(113C)cyclohexatrienol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-PTQBSOBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[13C](C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(113C)Cyclohexatrienol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(113C)Cyclohexatrienol
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(113C)Cyclohexatrienol
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(113C)Cyclohexatrienol
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(113C)Cyclohexatrienol
Reactant of Route 5
(113C)Cyclohexatrienol
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(113C)Cyclohexatrienol

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